4-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-[1-(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazine ring fused with a triazole ring, and it contains a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached through nucleophilic substitution reactions, often using halogenated intermediates.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzoxazine and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted benzoxazine and triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[1-(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through the inhibition or activation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-[1-(4-METHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE: is similar to other benzoxazine and triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, including the benzoxazine ring, triazole ring, and phenylpiperazine moiety. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H28N6O3S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-[1-[4-methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C25H28N6O3S/c1-18(31-20-10-6-7-11-21(20)34-16-22(31)32)24-26-27-25(28(24)2)35-17-23(33)30-14-12-29(13-15-30)19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3 |
InChI Key |
HMHKFCXOVZGHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)N4C(=O)COC5=CC=CC=C54 |
Origin of Product |
United States |
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